molecular formula C11H9Cl2N3 B13106483 4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine CAS No. 913322-52-8

4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine

Cat. No.: B13106483
CAS No.: 913322-52-8
M. Wt: 254.11 g/mol
InChI Key: IVIHAGKGHLZNDA-UHFFFAOYSA-N
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Description

4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at position 4 and a 2,5-dichlorophenyl group at position 6 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichlorobenzonitrile and 4-methylpyrimidine-2-amine.

    Condensation Reaction: The 2,5-dichlorobenzonitrile undergoes a condensation reaction with 4-methylpyrimidine-2-amine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base like NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrimidines.

Scientific Research Applications

4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: Similar structure but lacks the dichlorophenyl group.

    6-(2,5-Dichlorophenyl)-4-phenylpyrimidin-2-amine: Similar but with a phenyl group instead of a methyl group at position 4.

Uniqueness

4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine is unique due to the presence of both a methyl group and a dichlorophenyl group, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

913322-52-8

Molecular Formula

C11H9Cl2N3

Molecular Weight

254.11 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C11H9Cl2N3/c1-6-4-10(16-11(14)15-6)8-5-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16)

InChI Key

IVIHAGKGHLZNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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